molecular formula C17H15NO B1351610 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-03-0

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1351610
CAS No.: 590391-03-0
M. Wt: 249.31 g/mol
InChI Key: XMCFKXRZUZSAFW-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family, characterized by an indole core substituted with a 4-ethylphenyl group at the 2-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : One common method to synthesize 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, 4-ethylbenzaldehyde can be used as the starting material.

  • Vilsmeier-Haack Reaction: : Another approach involves the Vilsmeier-Haack reaction, where the indole derivative is treated with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group in 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the 5-position of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: 2-(4-ethylphenyl)-1H-indole-3-carboxylic acid

    Reduction: 2-(4-ethylphenyl)-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Indole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the specific biological activities of this compound.

Industry

In the material science industry, indole derivatives are used in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The biological activity of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core can mimic the structure of tryptophan, allowing it to interact with tryptophan-binding proteins. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-indole-3-carbaldehyde
  • 2-(4-methylphenyl)-1H-indole-3-carbaldehyde
  • 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Uniqueness

Compared to its analogs, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde may exhibit unique properties due to the presence of the ethyl group, which can influence its steric and electronic characteristics. This can affect its reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFKXRZUZSAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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